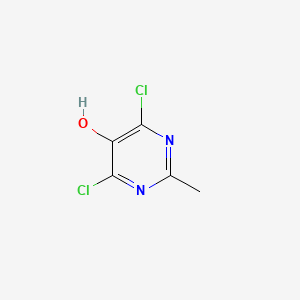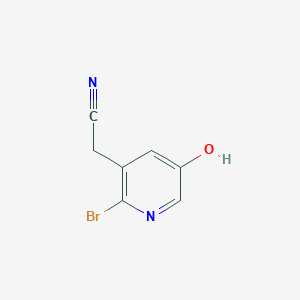
2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol . It is a versatile compound used in various scientific research fields due to its unique chemical properties. This compound is known for its reactivity and selectivity, making it valuable for researchers and chemists .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile typically involves the reaction of 2-bromopyridine with acetonitrile. The process begins with the reaction of 2-bromopyridine with a suitable base, such as sodium hydroxide, in an organic solvent like acetonitrile. This reaction forms 2-(5-bromo-2-pyridyl)acetone, which is then further reacted with acetonitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings. The process involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and reduction: The hydroxyl group allows for oxidation and reduction reactions.
Condensation reactions: The nitrile group can participate in condensation reactions with other compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the hydroxyl group to form different functional groups .
Aplicaciones Científicas De Investigación
2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The hydroxyl and nitrile groups play crucial roles in these interactions, allowing the compound to participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromopyridin-3-yl)acetonitrile: Similar in structure but lacks the hydroxyl group, which affects its reactivity and applications.
2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile: Another closely related compound with similar properties and applications.
Uniqueness
2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile is unique due to the presence of both the bromine and hydroxyl groups, which provide a combination of reactivity and selectivity not found in many other compounds. This makes it particularly valuable for specific research applications and chemical synthesis .
Propiedades
Fórmula molecular |
C7H5BrN2O |
|---|---|
Peso molecular |
213.03 g/mol |
Nombre IUPAC |
2-(2-bromo-5-hydroxypyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H5BrN2O/c8-7-5(1-2-9)3-6(11)4-10-7/h3-4,11H,1H2 |
Clave InChI |
RYWZANHROAZQCT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1CC#N)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


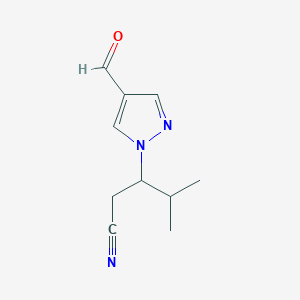
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B15055646.png)
![Methyl [2,3'-bipyridine]-3-carboxylate](/img/structure/B15055659.png)

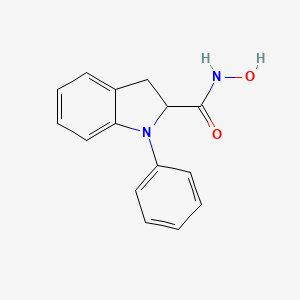
![6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)

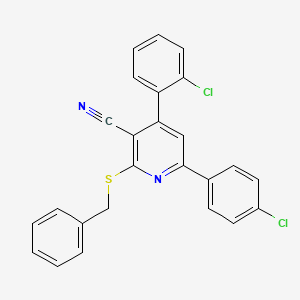
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)


